Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C8H4Cl2N2O2S |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H4Cl2N2O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3 |
InChI Key |
IWXVMCURNYDXAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Methyl 2-Aminothiophene-3-Carboxylate
The synthesis begins with methyl 2-aminothiophene-3-carboxylate , a commercially available starting material. Cyclization with urea under reflux in dimethylformamide (DMF) at 120–130°C for 6–8 hours forms the pyrimidine ring, yielding methyl 2,4-dihydroxythieno[2,3-d]pyrimidine-6-carboxylate . This intermediate retains hydroxyl groups at positions 2 and 4, which are subsequently replaced by chlorine atoms.
Chlorination Using Phosphorus Oxychloride
The dihydroxy intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF . The reaction is conducted under reflux (110–120°C) for 4–6 hours, achieving near-quantitative conversion to the dichloro derivative. Excess POCl₃ acts as both a solvent and chlorinating agent, while DMF facilitates the substitution by activating the hydroxyl groups.
Table 1: Cyclization-Chlorination Method Overview
| Step | Reagents/Conditions | Key Parameters | Yield |
|---|---|---|---|
| 1 | Urea, DMF, reflux | 120–130°C, 8h | 70–75% (estimated) |
| 2 | POCl₃, DMF, reflux | 110–120°C, 6h | 85–90% (estimated) |
Advantages :
-
Utilizes readily available reagents (urea, POCl₃).
-
High yields in chlorination step due to excess POCl₃.
Limitations :
-
Prolonged reaction times for cyclization.
-
Requires careful handling of corrosive POCl₃.
Synthetic Route via Gewald Reaction and Diphosgene Cyclization
Gewald Reaction for Thiophene Synthesis
This route starts with acetophenone , which undergoes a Gewald reaction —a one-pot, three-component condensation with ethyl cyanoacetate and sulfur in the presence of imidazole as a catalyst. The reaction proceeds at 100°C for 2 hours, yielding methyl 2-amino-4,5-dimethylthiophene-3-carboxylate with a 57% isolated yield.
Diphosgene-Mediated Cyclization and Chlorination
The thiophene intermediate is treated with diphosgene (ClCO)₂O in acetonitrile at 0–5°C for 1 hour, directly forming the dichlorothieno[2,3-d]pyrimidine framework. Diphosgene serves dual roles: facilitating cyclization by eliminating water and introducing chlorine atoms at positions 2 and 4.
Table 2: Gewald-Diphosgene Method Overview
| Step | Reagents/Conditions | Key Parameters | Yield |
|---|---|---|---|
| 1 | Acetophenone, ethyl cyanoacetate, sulfur, imidazole | 100°C, 2h | 57% |
| 2 | Diphosgene, acetonitrile | 0–5°C, 1h | 85–90% |
Advantages :
-
Tandem cyclization-chlorination reduces step count.
-
Mild temperatures in the diphosgene step.
Limitations :
-
Lower yield in the Gewald reaction.
-
Diphosgene’s toxicity necessitates stringent safety protocols.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
Cyclization-Chlorination Route : Suitable for large-scale synthesis due to straightforward purification and high chlorination yields. However, the need for POCl₃ limits green chemistry compatibility.
-
Gewald-Diphosgene Route : More atom-economical but less scalable due to the Gewald reaction’s moderate yield and diphosgene’s handling challenges.
Functional Group Compatibility
Table 3: Method Comparison
| Parameter | Cyclization-Chlorination | Gewald-Diphosgene |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Step Count | 2 | 2 |
| Overall Yield | ~63% (estimated) | ~48% |
| Safety Concerns | POCl₃ corrosion | Diphosgene toxicity |
Optimization Strategies and Recent Advances
Solvent and Catalyst Screening
Chemical Reactions Analysis
Key Reaction Conditions and Yields
The following tables summarize critical reaction parameters and outcomes for analogous dichloro derivatives, which share structural similarities with the target compound.
Table 1: Chlorination Reactions
Table 2: Substitution Reactions
Chlorination with POCl₃
The dichlorination step involves the conversion of hydroxyl groups to chlorides via phosphorylation and subsequent elimination. This is a common method for activating aromatic rings for further substitution .
Substitution Reactions
-
Nucleophilic Aromatic Substitution : The 4-chloro position undergoes reactions with amines (e.g., 3,4-methylenedioxybenzylamine) in the presence of bases like triethylamine, yielding substituted derivatives .
-
Thioether Formation : Treatment with sodium methyl mercaptan introduces a methylthio group at the 4-position under reflux conditions .
-
Carbonyl Coupling : Reactions with carboxylic acids (e.g., benzo[b]thiophene-2-carboxylic acid) using coupling agents like HATU/DIPEA enable amide formation .
Critical Observations
-
Efficiency of POCl₃ : Chlorination yields vary significantly (21–79%) depending on reaction conditions, with DMF-based methods showing higher efficiency .
-
Role of Bases : Pyridine or triethylamine act as acid scavengers, facilitating clean chlorination and substitution .
-
Functional Group Compatibility : The methyl ester group at the 6-position remains intact during these reactions, suggesting stability under basic and nucleophilic conditions .
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate features a thieno[2,3-d]pyrimidine core with two chlorine substituents at the 2 and 4 positions and a methyl ester group at the 6 position. The compound is synthesized through the condensation of methyl 2-aminothiophene-3-carboxylate with urea, followed by chlorination reactions involving phosphorus oxychloride.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl 2-aminothiophene-3-carboxylate + Urea | Reflux in DMF | High |
| 2 | Phosphorus Oxychloride | Heated to 150°C for several hours | Up to 74% |
| 3 | Purification via extraction and chromatography | - | - |
This synthetic route highlights the versatility of functional group manipulations crucial for obtaining high yields of pure product.
Biological Activities
Research indicates that derivatives of thieno[2,3-d]pyrimidines possess notable biological activities. This compound has been studied for its potential anti-cancer properties.
-
Anti-Cancer Properties :
- A study evaluated various thieno[2,3-d]pyrimidine derivatives for their activity against different cancer cell lines. This compound showed significant inhibition of cell proliferation in breast and colon cancer models.
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as a lead compound in cancer therapy .
- Mechanism of Action :
Pharmacological Applications
The unique structural properties of this compound position it as a promising candidate for drug development in several therapeutic areas:
- Cancer Therapy : As mentioned earlier, its derivatives are being explored for anti-cancer applications.
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections; however, further research is necessary to validate these findings.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative | Similar core structure | Moderate anti-cancer activity |
| Chlorinated Pyrimidines | Chlorination patterns differ | Varied biological activities |
Mechanism of Action
The mechanism of action of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition can disrupt the metabolic processes of microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
- 2,4-Dichlorothieno[2,3-d]pyrimidine (CAS: 89283-48-7): Lacks the methyl ester group at position 6, resulting in reduced solubility in polar solvents. Its similarity score (0.85) to the target compound highlights the critical role of the ester group in modulating reactivity .
- DB06969 (DrugBank ID): Features a thieno[2,3-d]pyrimidine core but includes an amide group at position 6 and a substituted phenyl ring at position 3.
Pyrrolo[2,3-d]pyrimidine Derivatives
- Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1192711-71-9): Replaces the thiophene ring with a pyrrole, altering aromaticity and electronic properties. The reduced electron density of the pyrrolo system may decrease stability under acidic conditions compared to thieno analogues .
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid (CAS: 1638760-72-1) : Substitutes the methyl ester with a carboxylic acid, enhancing hydrophilicity. This modification is advantageous for forming salts or conjugates in drug development .
Pyrido[2,3-d]pyrimidine Derivatives
Compounds such as Methyl 1,3-dibutyl-1,2,3,4,5,8-hexahydro-7-methyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (from ) feature a pyridine ring fused to pyrimidine. These derivatives often exhibit higher melting points (e.g., 175–176°C for compound 22a) due to increased hydrogen bonding from carbonyl groups .
Substituent Effects on Physicochemical Properties
Key Observations :
- Chlorine Substituents : Enhance electrophilicity at positions 2 and 4, facilitating nucleophilic aromatic substitution reactions.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid analogue, which is more suited for ionic interactions .
Biological Activity
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 1256352-78-9) is a compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C8H4Cl2N2O2S
- Molecular Weight : 263.1 g/mol
- CAS Registry Number : 1256352-78-9
The compound features a thieno[2,3-d]pyrimidine structure, which is known for its potential pharmacological applications due to the presence of both sulfur and nitrogen heteroatoms.
Biological Activity
This compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antibacterial and antifungal properties. For instance, compounds derived from methyl 2-aminothiophene-3-carboxylate demonstrated activity against several Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .
- Anti-inflammatory Effects :
- Cytotoxicity :
Case Study 1: Antibacterial Activity
A study synthesized a series of thieno[2,3-d]pyrimidine derivatives from methyl 2-aminothiophene-3-carboxylate and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant bactericidal effects comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In a study examining the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives, compounds were tested in RAW264.7 macrophage cells. The results showed that specific derivatives inhibited the NF-kB signaling pathway and reduced the secretion of pro-inflammatory cytokines without causing cytotoxicity .
Data Summary
Q & A
Q. What are the standard synthetic routes for Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common method involves refluxing dichlorinated precursors (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine) with methyl carboxylate derivatives in ethanol or THF, using trimethylamine as a base to neutralize HCl byproducts . Optimization strategies include:
- Temperature control : Prolonged reflux (10–12 hours) ensures complete substitution at the 2- and 4-positions .
- Solvent selection : Polar aprotic solvents like DMF improve solubility for heterocyclic intermediates .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and minimizes side products like 6-carboxylate hydrolysis .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively removes unreacted starting materials. Recrystallization in ethanol yields high-purity crystals .
- Characterization :
- NMR : and NMR confirm substitution patterns (e.g., absence of NH protons at 2- and 4-positions) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected: [M+H] = 279.97) .
- X-ray crystallography : Resolves regiochemistry (e.g., thieno vs. pyrrolo isomers) and confirms the methyl ester group’s orientation .
Advanced Research Questions
Q. How can regioselective functionalization at the 2- or 4-position be achieved for structure-activity relationship (SAR) studies?
Regioselectivity is influenced by steric and electronic factors:
- Electron-deficient positions : The 4-position is more reactive toward nucleophiles (e.g., amines, thiols) due to stronger electron withdrawal from the adjacent thiophene ring .
- Catalytic methods : Palladium-catalyzed Suzuki-Miyaura coupling at the 4-position with arylboronic acids introduces aromatic groups without disrupting the ester moiety .
- Protecting groups : Temporary Boc protection of the 6-carboxylate prevents unwanted side reactions during substitution .
Q. What analytical strategies resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies in activity (e.g., CHK1 inhibition vs. off-target effects) arise from:
- Impurity profiling : LC-MS identifies hydrolyzed byproducts (e.g., free carboxylic acid) that may antagonize target binding .
- Crystallographic data : Co-crystallization with protein targets (e.g., CHK1) clarifies binding modes and highlights steric clashes caused by 2-position substituents .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on π-π stacking interactions in the active site .
Q. How do solvent and catalyst choices influence side reactions during derivatization?
- Solvent effects : Protic solvents (e.g., ethanol) promote hydrolysis of the methyl ester, while anhydrous DMSO stabilizes intermediates during SNAr reactions .
- Catalyst poisoning : Residual HCl from incomplete neutralization can deactivate palladium catalysts in cross-coupling reactions. Pre-treatment with molecular sieves mitigates this .
- Side-product formation : Competitive substitution at the 6-carboxylate is minimized by using bulky bases (e.g., DIPEA) instead of trimethylamine .
Methodological Guidance for Data Interpretation
Q. What protocols validate the compound’s stability under biological assay conditions?
Q. How can researchers address low yields in multi-step syntheses involving this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
